![molecular formula C20H22N2O4 B2549078 3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-76-6](/img/structure/B2549078.png)

3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

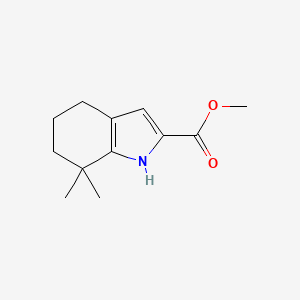

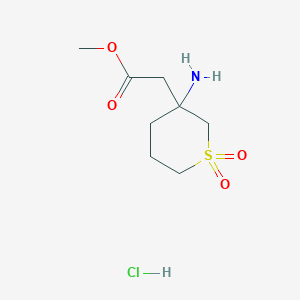

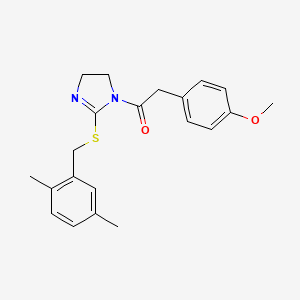

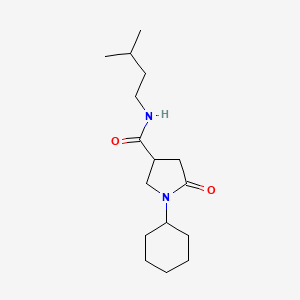

The compound 3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a derivative of benzamide with methoxy substituents and a 2-oxopiperidinyl group. This structure suggests potential biological activity, given the presence of the piperidine ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step chemical processes, including nitration, acylation, ammoniation, reduction, and secondary ammoniation, as seen in the synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides . While the exact synthesis of 3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is not detailed in the provided papers, similar synthetic strategies could be applied, with modifications to incorporate the 2-oxopiperidinyl moiety.

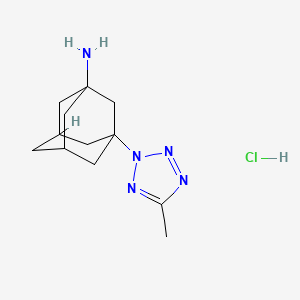

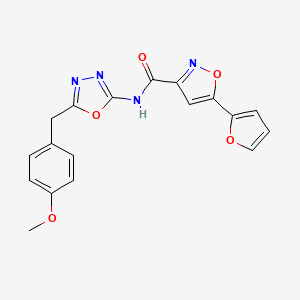

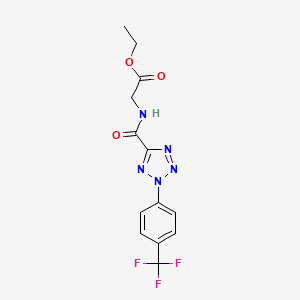

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction and density functional theory (DFT) calculations. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was found to crystallize in a triclinic system, and its molecular geometry was confirmed by DFT to be in good agreement with experimental data . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can provide insights into the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, they can act as corrosion inhibitors, with methoxy substituents enhancing the inhibition efficiency . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect their interaction with metal surfaces and other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of methoxy groups can affect the electron density and distribution within the molecule, which in turn can influence properties like acidity, basicity, and corrosion inhibition efficiency . The adsorption behavior on metal surfaces and the activation energy for corrosive dissolution are also key physical and chemical properties that can be studied experimentally and through computational methods like DFT .

Applications De Recherche Scientifique

Enantioselective Synthesis

Research into the synthesis of complex piperidines from (S)-methylpyroglutamate illustrates the potential for creating enantioselective compounds. Such methodologies are pivotal for the development of pharmaceuticals and agrochemicals due to their specificity and effectiveness (Calvez, Chiaroni, & Langlois, 1998).

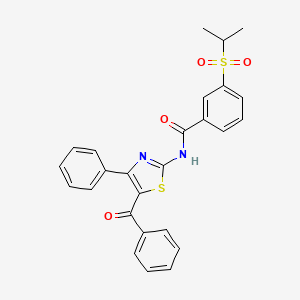

Pharmacological Properties

Studies on benzamide derivatives like YM-09151-2 demonstrate significant pharmacological activities, including dopamine receptor antagonism, which is critical in developing treatments for psychiatric disorders (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Antimicrobial and Antioxidant Activities

Benzamide derivatives have been evaluated for their antimicrobial and antioxidant properties, providing a basis for developing new therapeutic agents. These studies offer insights into the structural activity relationships essential for designing more effective compounds (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

Material Science and Molecular Structure

The investigation of novel benzamide compounds extends to material science, where the analysis of molecular structures through X-ray diffraction and DFT calculations sheds light on their potential applications in creating advanced materials with unique properties (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Corrosion Inhibition

Research into N-phenyl-benzamides demonstrates their efficacy as corrosion inhibitors, which is vital for protecting metals in industrial applications. These studies not only highlight the practical applications of benzamide derivatives but also contribute to the understanding of their interactions with metal surfaces (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Propriétés

IUPAC Name |

3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-16-7-5-6-14(12-16)20(24)21-15-9-10-18(26-2)17(13-15)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTHXCWXKHZDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)

![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)

![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)

![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)